1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol
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Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol is a chemical compound with the molecular formula C9H10ClN5O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and an imidazole ring with a nitroamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2-nitro-1H-imidazole under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated crystallization systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
- 1-[(6-Chloro-3-pyridinyl)methyl]-4-methylpiperazine
- 1-(6-chloro-3-pyridinyl)-1-ethanone
Uniqueness
1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol is unique due to its combination of a chlorinated pyridine ring and an imidazole ring with a nitroamino group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
155802-62-3 |
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Molecular Formula |
C9H10ClN5O3 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4-hydroxy-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13) |
InChI Key |
GHQDUVQQCMHDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O |
Origin of Product |
United States |
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